molecular formula C10H8N4O2 B182820 (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE CAS No. 35546-62-4

(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B182820
CAS No.: 35546-62-4
M. Wt: 216.2 g/mol
InChI Key: JWJCLWJMCDPESU-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a benzo[1,3]dioxole moiety with a triazole ring, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling of the two moieties: The final step involves the coupling of the benzo[1,3]dioxole moiety with the triazole ring using a suitable linker, such as a methylene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, such as palladium, and specific reaction conditions, such as temperature and pressure control, to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-oxide, while reduction may produce benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.

    Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar biological activities.

    Triazole-based compounds: Compounds with a triazole ring have been widely studied for their medicinal properties.

Uniqueness

(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is unique due to its combination of the benzo[1,3]dioxole and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug development and other applications.

Properties

CAS No.

35546-62-4

Molecular Formula

C10H8N4O2

Molecular Weight

216.2 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+

InChI Key

JWJCLWJMCDPESU-YIXHJXPBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NN=C3

SMILES

C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.